4-Isopropylaniline chemical properties and structure
4-Isopropylaniline chemical properties and structure
An In-depth Technical Guide to 4-Isopropylaniline: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Isopropylaniline, also known as p-cumidine, is an important aromatic amine intermediate utilized in the synthesis of a wide range of chemical compounds, including pharmaceuticals and dyes.[1][2] Its chemical structure, featuring an isopropyl group attached to an aniline core, imparts specific reactivity and physical properties that are critical for its applications. This document provides a comprehensive overview of the chemical properties, structural information, spectroscopic data, and key experimental protocols related to 4-Isopropylaniline. It is intended to serve as a technical resource for professionals in research and development.
Chemical Structure and Identifiers
4-Isopropylaniline is a substituted aniline where an isopropyl group is located at the para-position (position 4) of the benzene ring relative to the amino group.[3]
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Caption: 2D Chemical Structure of 4-Isopropylaniline.
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Caption: Relationship between key chemical identifiers.
Physicochemical Properties
The key quantitative properties of 4-Isopropylaniline are summarized in the table below for easy reference.
| Property | Value | Citations |
| IUPAC Name | 4-(propan-2-yl)aniline | [2][4] |
| Synonyms | p-Cumidine, 4-Aminocumene, p-Isopropylaniline | [5][6][7] |
| CAS Number | 99-88-7 | [5][7][8] |
| Molecular Formula | C₉H₁₃N | [5][6][7] |
| Molecular Weight | 135.21 g/mol | [5][6][8] |
| Appearance | Colorless to pale brown or red-brown clear liquid | [4][5][6] |
| Melting Point | -63 °C | [9] |
| Boiling Point | 226-227 °C at 745 mmHg | [4][8] |
| Density | 0.989 g/mL at 25 °C | [4][8] |
| Refractive Index (n20/D) | 1.543 | [4][8] |
| Flash Point | 92 °C (197.6 °F) - closed cup | [8][9] |
| Solubility | Insoluble in water; soluble in alcohol and benzene. | [8][10] |
| pKa | 5.01 ± 0.10 (Predicted) | [6] |
| InChI Key | LRTFPLFDLJYEKT-UHFFFAOYSA-N | [5][8] |
| SMILES | CC(C)c1ccc(N)cc1 | [5][8] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum exhibits characteristic signals for the aromatic protons, the amino protons, and the isopropyl group protons.
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δ ~7.00 ppm (d, 2H): Aromatic protons ortho to the isopropyl group.[4]
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δ ~6.57 ppm (d, 2H): Aromatic protons ortho to the amino group.[4]
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δ ~3.41 ppm (s, 2H): Protons of the amino (-NH₂) group.[4]
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δ ~2.78 ppm (sept, 1H): Methine proton (-CH) of the isopropyl group.[4]
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δ ~1.19 ppm (d, 6H): Methyl protons (-CH₃) of the isopropyl group.[4]
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¹³C NMR (in CDCl₃): The carbon spectrum shows distinct signals for the aromatic and aliphatic carbons. Expected chemical shifts include signals for the two types of aromatic CH carbons, the two aromatic quaternary carbons, and the methine and methyl carbons of the isopropyl group.[6][11]
Infrared (IR) Spectroscopy
The IR spectrum of 4-Isopropylaniline (liquid film) would show the following characteristic absorption bands:
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3450-3250 cm⁻¹: Two distinct bands corresponding to the symmetric and asymmetric N-H stretching of the primary amine group.
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3100-3000 cm⁻¹: C-H stretching for the aromatic ring.
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2960-2850 cm⁻¹: Aliphatic C-H stretching from the isopropyl group.
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~1620 cm⁻¹: N-H scissoring (bending) vibration.
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~1515 cm⁻¹: Aromatic C=C stretching vibrations.
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~825 cm⁻¹: C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.
Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum shows a molecular ion peak [M]⁺ at m/z = 135, corresponding to the molecular weight of the compound. A prominent fragment ion is observed at m/z = 120, which results from the loss of a methyl radical (•CH₃) from the isopropyl group, a characteristic fragmentation pattern for isopropyl-substituted aromatic compounds.[12]
Experimental Protocols: Synthesis
A common and reliable method for the synthesis of 4-Isopropylaniline starts from benzene. This multi-step process avoids the challenges associated with direct Friedel-Crafts alkylation of aniline, where the basic amino group can react with the Lewis acid catalyst.[13][14]
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Caption: Synthetic pathway from Benzene to 4-Isopropylaniline.
Methodology: Synthesis from Benzene
Step 1: Friedel-Crafts Alkylation of Benzene to form Cumene
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Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas).
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Reagents: Anhydrous aluminum chloride (AlCl₃, Lewis acid catalyst) is suspended in an excess of dry benzene within the flask. The flask is cooled in an ice bath.
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Reaction: 2-Chloropropane is added dropwise from the dropping funnel to the stirred suspension. The reaction is exothermic and the temperature should be maintained below 10 °C.
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Workup: After the addition is complete, the mixture is stirred for an additional hour at room temperature. The reaction is then quenched by slowly pouring it over crushed ice and hydrochloric acid. The organic layer is separated, washed with water and sodium bicarbonate solution, dried over anhydrous magnesium sulfate, and distilled to yield pure cumene.
Step 2: Nitration of Cumene to form 4-Nitrocumene
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Setup: A flask is charged with cumene and cooled in an ice-salt bath.
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Reagents: A nitrating mixture is prepared by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low.
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Reaction: The cold nitrating mixture is added dropwise to the stirred cumene, maintaining the reaction temperature below 10 °C. The isopropyl group is an ortho, para-director, but the para product (4-Nitrocumene) is the major product due to steric hindrance at the ortho position.[13]
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Workup: After addition, the mixture is stirred for another hour and then poured onto crushed ice. The precipitated crude 4-nitrocumene is filtered, washed with cold water until neutral, and can be purified by distillation under reduced pressure or recrystallization.
Step 3: Reduction of 4-Nitrocumene to 4-Isopropylaniline
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Setup: A round-bottom flask is fitted with a reflux condenser.
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Reagents: The 4-nitrocumene is mixed with granulated tin and concentrated hydrochloric acid.[15]
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Reaction: The mixture is heated under reflux (e.g., in a boiling water bath) for several hours until the reaction is complete (the oily nitro compound layer disappears).[15] Under the acidic conditions, the product is the phenylammonium salt.
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Workup: The reaction mixture is cooled, and a concentrated solution of sodium hydroxide is added until the solution is strongly alkaline to dissolve the tin hydroxides.[15] The resulting 4-Isopropylaniline separates as an oil. The product is then isolated by steam distillation or solvent extraction (e.g., with diethyl ether), dried, and purified by vacuum distillation.
Biological Relevance: Metabolism of Isoproturon
4-Isopropylaniline is a known primary metabolite of the phenylurea herbicide Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea).[3] The biodegradation of Isoproturon in soil and by various microorganisms involves a series of demethylation and hydrolysis steps, ultimately leading to the formation of 4-Isopropylaniline.[5][8]
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Caption: Metabolic degradation pathway of Isoproturon.
Safety and Handling
4-Isopropylaniline is classified as a hazardous substance. It is a combustible liquid and causes skin and serious eye irritation. It may also cause respiratory irritation.[8][16]
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Hazard Statements (H-phrases): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[8]
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Precautionary Statements (P-phrases): P261 (Avoid breathing vapours), P280 (Wear protective gloves/eye protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
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Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[8]
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Storage: Store in a cool, dry, well-ventilated place away from sources of ignition. It is light-sensitive and should be stored in a tightly closed container protected from light.[6]
References
- 1. CN112694407A - Production and preparation method of 2-methyl-4-isopropyl aniline - Google Patents [patents.google.com]
- 2. 4-Isopropylaniline, 99% | Fisher Scientific [fishersci.ca]
- 3. 4-Isopropylaniline | 99-88-7 [chemicalbook.com]
- 4. 4-Isopropylaniline(99-88-7) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Page loading... [wap.guidechem.com]
- 7. scbt.com [scbt.com]
- 8. Isoproturon Degradation Pathway [eawag-bbd.ethz.ch]
- 9. 4-Isopropylanisole(4132-48-3) IR Spectrum [m.chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. 4-Isopropylaniline(99-88-7) 13C NMR spectrum [chemicalbook.com]
- 12. 3-ISOPROPYLANILINE(5369-16-4) 1H NMR spectrum [chemicalbook.com]
- 13. m.youtube.com [m.youtube.com]
- 14. uploads.strikinglycdn.com [uploads.strikinglycdn.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Formation and release of residues of the 14C-labelled herbicide isoproturon and its metabolites bound in model polymers and in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
